molecular formula C9H12BrN B15311756 (S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine

(S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine

Cat. No.: B15311756
M. Wt: 214.10 g/mol
InChI Key: LTOZVMUMNVAZDC-ZETCQYMHSA-N
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Description

(S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound features a bromine atom and a methyl group attached to a phenyl ring, with an amine group attached to the ethan-1-amine backbone. The (S) configuration indicates that the compound is the enantiomer with a specific spatial arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Amine Introduction: The brominated intermediate is then subjected to a reaction with an amine source, such as ethan-1-amine, under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted phenylethylamines, while oxidation and reduction reactions yield imines or secondary amines, respectively.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, although specific applications would require further research.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with receptors, enzymes, or other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chloro-5-methylphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.

    (S)-1-(3-Bromo-4-methylphenyl)ethan-1-amine: Bromine and methyl groups in different positions.

    (S)-1-(3-Bromo-5-ethylphenyl)ethan-1-amine: Ethyl group instead of methyl group.

Uniqueness

The uniqueness of (S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine lies in its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and biological activity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI Key

LTOZVMUMNVAZDC-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@H](C)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C)N

Origin of Product

United States

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